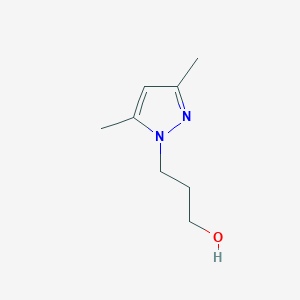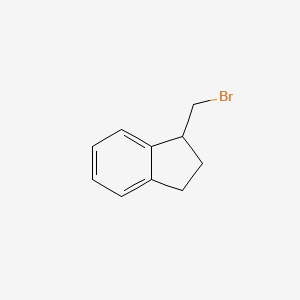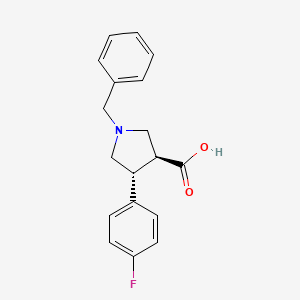
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C18H18FNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is defined by its molecular formula, C18H18FNO2 . Unfortunately, the specific structural details or the 3D conformation of this compound are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” include its molecular weight, which is 299.33900 . Other properties such as density, boiling point, and melting point are not available in the search results.Applications De Recherche Scientifique
Structural Analysis and Synthesis
- The absolute configurations of similar compounds, (3S,4R) and (3S,4S), were determined through X-ray diffraction studies, highlighting their significance in the synthesis of compounds with specific antihistaminic activity, such as Levocabastine (Peeters, Blaton, & Ranter, 1994).
Inhibitors in Medical Research
- A derivative of this compound was identified as a potent inhibitor of influenza neuraminidase, with its efficacy confirmed through synthesis and X-ray crystallographic studies, demonstrating its potential in antiviral research (Wang et al., 2001).
Development of Foldamers
- The compound was used in the synthesis of beta-foldamers, with its 12-helix conformation determined by NMR analysis and molecular dynamics simulations, contributing to the field of molecular design (Menegazzo et al., 2006).
Role in Selective Agonists and Antagonists
- The compound's derivatives have been explored in the development of selective inverse agonists, with structural modifications leading to compounds with high selectivity and desirable pharmacokinetic properties, highlighting its role in therapeutic drug development (Duan et al., 2019).
Applications in Radiopharmaceuticals
- Derivatives of this compound have been synthesized for use as potent chemokine receptor antagonists, with applications in radiopharmaceuticals, demonstrating its versatility in medical imaging and therapy (Latli et al., 2018).
Synthesis and Binding Studies
- Its analogs have been synthesized for binding studies in serotonin reuptake inhibition, contributing to research in antidepressant drugs (Keverline-Frantz et al., 1998).
Exploration in Heterocyclic Chemistry
- The compound has been involved in the synthesis of novel bicyclic systems, such as oxadiazolyl pyrrolidin-2-ones, expanding its use in the field of heterocyclic chemistry (Kharchenko et al., 2008).
Enantioselective Synthesis
- It has been used in enantioselective syntheses, contributing to the development of stereoselective pharmaceuticals (Galeazzi et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJFFDZRBFEUPB-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513048 |
Source


|
| Record name | (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
80909-49-5 |
Source


|
| Record name | (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

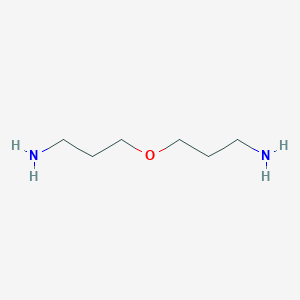
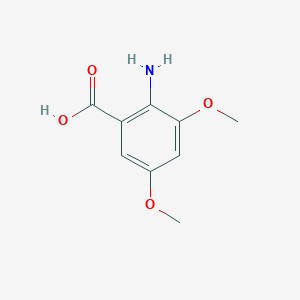
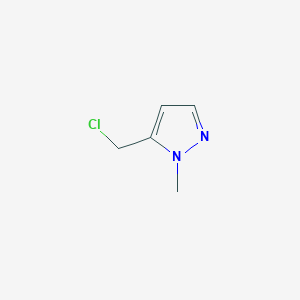
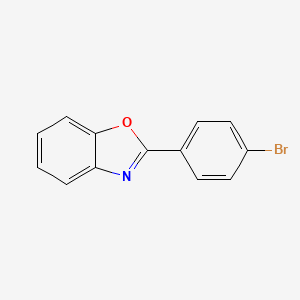
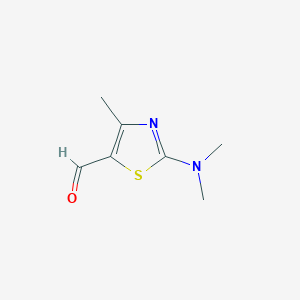
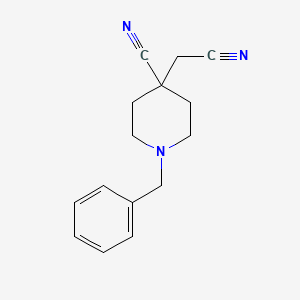
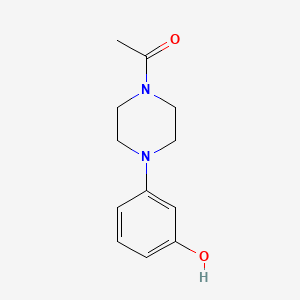
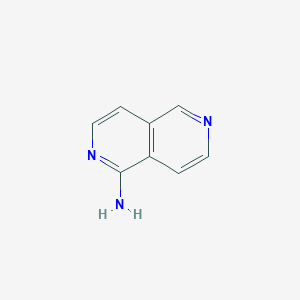

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
